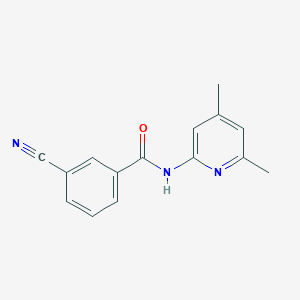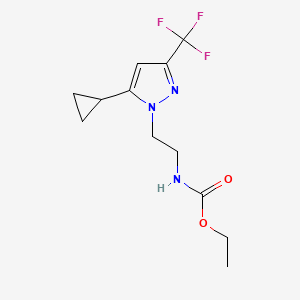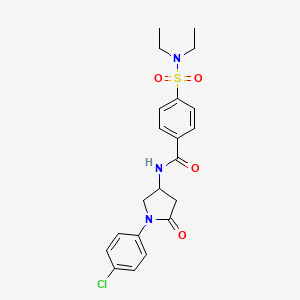![molecular formula C17H11N3O3S B2396697 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide CAS No. 941913-68-4](/img/structure/B2396697.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothiazole derivatives have been studied for their potential anti-tubercular properties . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various chemical reactions. For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .
作用机制
Target of Action
Benzothiazole derivatives have been reported to exhibit potent activity againstM. tuberculosis . The target of these derivatives is often the enzyme DprE1 , which is crucial for the survival of the bacterium .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this inhibition disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall, leading to the death of the bacterium .
Biochemical Pathways
The compound likely affects the arabinogalactan biosynthesis pathway in M. tuberculosis, given the role of DprE1 in this process . The downstream effects of this disruption include compromised cell wall integrity and ultimately, bacterial death .
Pharmacokinetics
Benzothiazole derivatives are generally synthesized to optimize theirAbsorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The result of the compound’s action is the inhibition of the target enzyme, leading to disruption of essential biochemical pathways in the bacterium. This disruption compromises the integrity of the bacterial cell wall, leading to the death of M. tuberculosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other interacting molecules can affect the compound’s stability and its interaction with its target . .
实验室实验的优点和局限性
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide has several advantages for laboratory experiments, including its synthetic availability, low toxicity, and diverse biological activities. This compound can be easily synthesized using a multi-step procedure that is readily scalable for larger-scale production. In addition, this compound has been shown to possess low toxicity in various cell types, indicating its potential as a safe therapeutic agent. However, this compound has some limitations for laboratory experiments, including its limited solubility in water and its potential for chemical instability under certain conditions. Therefore, appropriate solvents and storage conditions should be used to ensure the stability and solubility of this compound in laboratory experiments.
未来方向
There are several future directions for N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide research, including its optimization as a therapeutic agent, its mechanistic studies, and its clinical applications. In cancer research, this compound can be further optimized for its anti-tumor activity by modifying its chemical structure and evaluating its efficacy in various cancer models. In addition, the mechanistic studies of this compound can be further explored to elucidate its signaling pathways and molecular targets. Furthermore, the clinical applications of this compound can be investigated in various diseases, including cancer, inflammation, and neurodegenerative disorders. Overall, this compound has significant potential as a therapeutic agent and warrants further investigation in various scientific research fields.
合成方法
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide can be synthesized using a multi-step procedure that involves the condensation of 2-aminothiophenol and 2-nitrophenylacetic acid to form 3-(benzo[d]thiazol-2-yl)-4-nitrophenol. The nitro group is then reduced to an amino group using hydrogen gas and palladium on carbon as the catalyst. The resulting amine is then coupled with 4-hydroxyphenylisoxazole-5-carboxylic acid using an appropriate coupling agent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) to obtain this compound.
科学研究应用
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspases. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been found to protect against oxidative stress-induced damage in neuronal cells, indicating its potential as a neuroprotective agent.
安全和危害
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c21-13-6-5-10(19-16(22)14-7-8-18-23-14)9-11(13)17-20-12-3-1-2-4-15(12)24-17/h1-9,21H,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWLIWLLWZJKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=NO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2396614.png)
![N-(2-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396615.png)
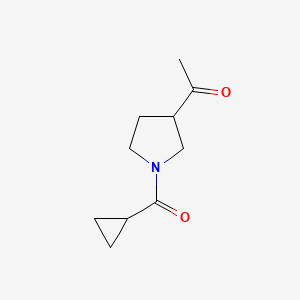
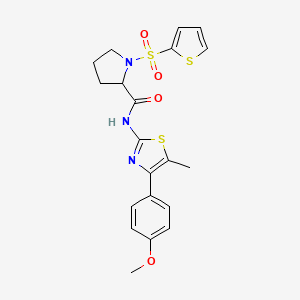
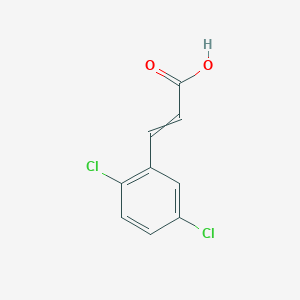
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2396621.png)
![5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2396624.png)


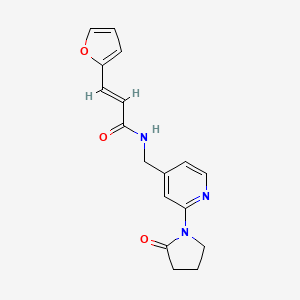
![5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B2396630.png)
